molecular formula C9H11ClFNO2 B2744362 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride CAS No. 2229434-21-1

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B2744362
CAS No.: 2229434-21-1
M. Wt: 219.64
InChI Key: ZAJAFBCBKJNHFB-UHFFFAOYSA-N
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Description

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11ClFNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration.

    Reduction: The nitrile group is then reduced to an amine using hydrogen gas in the presence of a palladium catalyst.

    Formation of Propanoic Acid Derivative: The resulting amine is reacted with acrylonitrile to form the propanoic acid derivative.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Nitro-3-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(4-Amino-3-fluorophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)propanoic acid: Lacks the fluorine atom, which may result in different biological activity and binding properties.

    3-(4-Fluorophenyl)propanoic acid:

    3-(4-Hydroxyphenyl)propanoic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical and biological properties.

Uniqueness

3-(4-Amino-3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-amino-3-fluorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-5-6(1-3-8(7)11)2-4-9(12)13;/h1,3,5H,2,4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJAFBCBKJNHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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